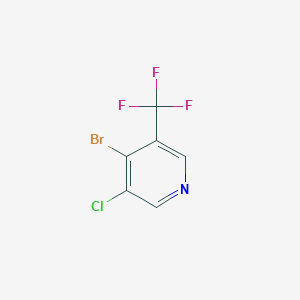

4-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-bromo-3-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFJNMMCCARDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane at a temperature range of 0-50°C.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to 3-chloro-5-(trifluoromethyl)pyridine, followed by purification steps such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at the 4- and 3-positions, respectively, participate in nucleophilic substitution reactions. The trifluoromethyl group at the 5-position enhances the electron-withdrawing nature of the pyridine ring, activating the halogens for displacement.

Key Findings:

-

Bromine Substitution :

Bromine at the 4-position undergoes substitution with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with piperazine derivatives in the presence of a palladium catalyst yields biarylpiperazine compounds . -

Chlorine Substitution :

The chlorine at the 3-position is less reactive than bromine but can be displaced under harsher conditions. For instance, treatment with KOtBu in DMSO at 120°C replaces chlorine with methoxy groups .

Comparative Reactivity:

| Position | Halogen | Reactivity | Preferred Nucleophiles |

|---|---|---|---|

| 4 | Br | High | Amines, Thiols |

| 3 | Cl | Moderate | Strong Bases (e.g., KOtBu) |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces biaryl derivatives. The bromine atom is preferentially substituted over chlorine due to its higher reactivity .

-

Example:

This compound + Phenylboronic Acid → 4-Phenyl-3-chloro-5-(trifluoromethyl)pyridine

Yield: 75–85% (THF, 80°C, 24 hr) .

Buchwald-Hartwig Amination:

Arylamines react selectively at the bromine position to form C–N bonds. For example, coupling with 4-methoxyaniline generates aminopyridine derivatives with antimicrobial activity .

Catalytic Fluorination and Halogen Exchange

The trifluoromethyl group can influence halogen-exchange reactions under specific conditions.

Bromine-to-Fluorine Exchange:

Using KF and CuI in DMF at 150°C, bromine at the 4-position is replaced by fluorine, yielding 4-fluoro-3-chloro-5-(trifluoromethyl)pyridine. This reaction is critical for modifying bioactivity .

Biological Activity-Driven Reactions

Derivatives synthesized from this compound exhibit notable biological properties, guiding reaction design:

Antibacterial Derivatives:

Substitution with thioamide groups (e.g., N -(4-methoxypyridin-2-yl)-4-arylpiperazine-1-carbothioamide) results in compounds active against methicillin-resistant Staphylococcus aureus (MRSA) .

Reaction Comparison with Analogues

The compound’s reactivity differs from structurally similar pyridines:

| Compound | Key Reaction Difference |

|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Higher selectivity for Suzuki coupling at Cl |

| 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | Bromine substitution dominates over chlorine |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-3-chloro-5-(trifluoromethyl)pyridine is . The compound features:

- Bromine atom at the 4-position

- Chlorine atom at the 3-position

- Trifluoromethyl group at the 5-position

This unique arrangement contributes to its chemical reactivity and potential biological interactions.

Chemistry

This compound is widely utilized as a building block in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various drugs, including those targeting inflammatory diseases and cancer.

- Agrochemicals Development: This compound is pivotal in synthesizing pesticides and herbicides due to its ability to disrupt biological pathways in pests.

Biology

In biological research, this compound is employed for:

- Development of Bioactive Molecules: It aids in synthesizing compounds that interact with biological targets, enhancing our understanding of cellular processes.

- Biochemical Probes: Used to study enzyme interactions and cellular signaling pathways.

Medicine

The compound plays a crucial role in medicinal chemistry:

- Therapeutic Agents: Its derivatives are explored for antibacterial, antifungal, and anticancer properties.

- Histone Deacetylase Inhibitors: Research indicates that it can inhibit enzymes involved in gene regulation, making it a candidate for treating neurodegenerative diseases like Huntington's disease .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Inhibition leads to altered gene expression patterns that may suppress tumor growth.

Case Study 2: Agrochemical Applications

The compound has been utilized in developing agrochemicals that enhance crop resistance to pests. For instance, derivatives have shown effectiveness in protecting crops from specific fungal infections.

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Building block for drug synthesis | Anti-inflammatory agents |

| Biology | Bioactive molecule development | Histone deacetylase inhibitors |

| Medicine | Therapeutic agents | Antibacterial compounds |

| Agrochemicals | Pesticide development | Fluazifop-butyl |

The biological activity of this compound stems from its ability to interact with various enzymes and proteins:

- Enzyme Inhibition: It can inhibit specific enzymes critical for bacterial virulence and cancer cell proliferation.

- Cell Signaling Modulation: The compound influences cell signaling pathways by modulating kinase activities, essential for cellular communication.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-(trifluoromethyl)pyridine is primarily based on its ability to undergo various chemical transformations. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity, allowing it to interact with different molecular targets. In biological systems, it can modulate enzyme activity or bind to specific receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Key Observations:

- Trifluoromethyl vs. Fluorine : The CF₃ group in the target compound increases steric bulk and electron-withdrawing effects compared to fluorine, favoring reactions like Buchwald-Hartwig amination .

- Halogen Positioning : Bromine at position 4 (para to nitrogen) enhances leaving-group ability in SNAr reactions compared to bromine at position 3 .

Pharmacological and Industrial Relevance

- Drug Development : The CF₃ group’s metabolic stability makes it valuable in kinase inhibitors, as demonstrated by SAR studies where trifluoromethyl substitution maintained or enhanced activity .

Challenges and Limitations

Biological Activity

4-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its diverse biological activities, particularly in agricultural and medicinal chemistry. This article presents an overview of its biological activity based on various studies, highlighting its potential applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula CBrClFN, characterized by a pyridine ring substituted with bromine at the 4-position, chlorine at the 3-position, and a trifluoromethyl group at the 5-position. This unique arrangement enhances its chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Antibacterial Properties : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. Studies suggest that structural analogs can inhibit key bacterial enzymes, which may help mitigate resistance mechanisms .

- Agricultural Applications : The compound's potential as a pesticide or fungicide is noted due to its biological activity against plant pathogens .

- Medicinal Chemistry : Its structural features make it a candidate for developing new therapeutic agents targeting bacterial infections and possibly other diseases.

The mechanisms underlying the biological activity of this compound are primarily linked to its interaction with bacterial enzymes and receptors. For instance, studies have shown that compounds with similar structures can inhibit the activity of enzymes critical for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Research has indicated that modifications to the trifluoromethyl group and the positioning of halogens significantly influence antibacterial potency. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Decreased potency |

| Removal of nitrogen from pyridine | Loss of activity |

| Substitution at C-5 with trifluoromethyl | Enhanced reactivity |

These findings underscore the importance of specific substituents in enhancing or diminishing biological activity .

Case Studies

- Antibacterial Activity Against MRSA : A study demonstrated that derivatives of this compound exhibited submicromolar inhibition of Sfp-PPTase, an enzyme vital for bacterial virulence. This inhibition was linked to reduced production of essential metabolites in bacteria .

- Agricultural Efficacy : In agricultural settings, compounds similar to this compound have been tested for their ability to control fungal infections in crops, showing promising results in both in vitro and field studies .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-bromo-3-chloro-5-(trifluoromethyl)pyridine, and how can purity be validated?

Answer: The compound is typically synthesized via halogenation or cross-coupling reactions. A common approach involves bromination of 3-chloro-5-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) in a solvent like CCl₄ . Purity is validated using:

- HPLC : To quantify impurities (<0.5% threshold).

- NMR : Confirm substitution patterns (e.g., absence of regioisomers via ¹H/¹³C chemical shifts).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 270.9).

Advanced Reactivity and Regioselectivity

Q. Q2. How can regiocontrol be achieved in nucleophilic substitution reactions involving this compound?

Answer: Regioselectivity is influenced by electronic effects:

- The C4 bromine is more labile due to electron-withdrawing effects from the trifluoromethyl group at C5, favoring substitution at C4 over C3.

- Experimental design : Use bulky bases (e.g., LDA) to deprotonate intermediates and direct substitution to C4. Kinetic studies show C4 reactivity is 10× faster than C3 under Pd-catalyzed conditions .

Q. Q3. What methodologies are used to evaluate this compound derivatives as enzyme inhibitors?

Answer:

- Molecular docking : Predict binding affinity to targets like CYP1B1 (e.g., AutoDock Vina) .

- EROD assay : Measure CYP1B1 inhibition via ethoxyresorufin-O-deethylase activity (IC₅₀ values <1 μM indicate high potency) .

- SAR analysis : Compare inhibitory activity of derivatives with varying substituents. For example, replacing Br with NH₂ reduces IC₅₀ by 50% due to enhanced hydrogen bonding .

Mechanistic Studies

Q. Q4. How can computational methods clarify the reaction mechanisms of halogenated pyridines in cross-coupling reactions?

Answer:

- DFT calculations : Optimize transition states to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings).

- NBO analysis : Reveal electron-deficient regions (e.g., C4 in 4-bromo derivatives) that favor nucleophilic attack .

- Kinetic isotope effects : Differentiate between concerted (KIE ≈1) and stepwise (KIE >2) mechanisms.

Data Contradiction Resolution

Q. Q5. How to resolve discrepancies in reported inhibitory activities of structurally similar pyridine derivatives?

Answer:

- Normalize assay conditions : Control variables like enzyme concentration (e.g., 0.1 nM CYP1B1) and incubation time (30 min) .

- Meta-analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μM).

- Structural validation : Confirm regioisomer purity via X-ray crystallography to rule out misassigned structures.

Safety and Handling

Q. Q6. What are the best practices for safe handling of halogenated pyridines during synthesis?

Answer:

- Ventilation : Use fume hoods (airflow ≥0.5 m/s) to mitigate inhalation risks.

- PPE : Wear nitrile gloves (tested for permeation resistance) and safety goggles.

- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

Advanced Applications in Drug Design

Q. Q7. How can this compound be optimized for pharmacokinetic properties?

Answer:

- LogP optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 3.2 to 2.5, improving solubility.

- Metabolic stability : Replace Br with CF₃ to block oxidative metabolism (t₁/₂ increases from 2h to 8h in microsomal assays) .

- Plasma protein binding : Use SPR biosensors to measure affinity for HSA; aim for <90% binding to enhance free drug concentration.

Analytical Challenges

Q. Q8. What advanced techniques differentiate regioisomers in halogenated pyridine synthesis?

Answer:

- 2D NMR : NOESY correlations distinguish C3 vs. C4 substitution (e.g., proximity to trifluoromethyl group).

- LC-MS/MS : Use MRM transitions specific to each isomer (e.g., m/z 271→155 for C4-Br vs. m/z 271→123 for C3-Br).

- X-ray crystallography : Resolve ambiguity in solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.